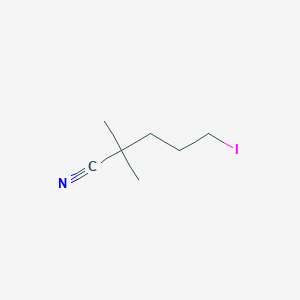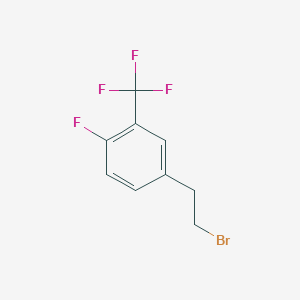
1-(2,3-Dihydro-1H-inden-2-yl)-1,4-diazepane disulfate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2,3-Dihydro-1H-inden-2-yl)-1,4-diazepane disulfate is a chemical compound that belongs to the class of diazepanes, which are seven-membered heterocyclic compounds containing two nitrogen atoms The compound features a 2,3-dihydro-1H-inden-2-yl group attached to a 1,4-diazepane ring, and it is further stabilized by the presence of disulfate groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,3-Dihydro-1H-inden-2-yl)-1,4-diazepane disulfate typically involves the following steps:
Formation of 2,3-Dihydro-1H-inden-2-yl Intermediate: The starting material, 2,3-dihydro-1H-indene, is subjected to a series of reactions to introduce functional groups that will facilitate the attachment to the diazepane ring.
Cyclization to Form 1,4-Diazepane: The functionalized 2,3-dihydro-1H-inden-2-yl intermediate is then reacted with appropriate reagents to form the 1,4-diazepane ring. This step often involves cyclization reactions under controlled conditions.
Introduction of Disulfate Groups: The final step involves the introduction of disulfate groups to the diazepane ring. This is typically achieved through sulfonation reactions using sulfuric acid or other sulfonating agents.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This often includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Análisis De Reacciones Químicas
Types of Reactions: 1-(2,3-Dihydro-1H-inden-2-yl)-1,4-diazepane disulfate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents like halogens, alkylating agents, and nucleophiles.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Aplicaciones Científicas De Investigación
1-(2,3-Dihydro-1H-inden-2-yl)-1,4-diazepane disulfate has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules. It is also studied for its reactivity and potential as a catalyst.
Biology: In biological research, the compound is investigated for its potential as a therapeutic agent, particularly in the treatment of neurological disorders.
Industry: In the industrial sector, the compound is explored for its use in the development of new materials, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of 1-(2,3-Dihydro-1H-inden-2-yl)-1,4-diazepane disulfate involves its interaction with molecular targets such as enzymes and receptors. The compound’s diazepane ring allows it to bind to specific sites, potentially inhibiting or activating biological pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparación Con Compuestos Similares
1-(2,3-Dihydro-1H-inden-2-yl)-1,4-diazepane: This compound lacks the disulfate groups, which may affect its reactivity and applications.
2,3-Dihydro-1H-inden-2-ylamine: A simpler compound with a similar core structure but different functional groups.
1,4-Diazepane: The parent compound of the diazepane class, which serves as a basis for many derivatives.
Uniqueness: 1-(2,3-Dihydro-1H-inden-2-yl)-1,4-diazepane disulfate is unique due to the presence of both the 2,3-dihydro-1H-inden-2-yl group and the disulfate groups. This combination imparts distinct chemical and physical properties, making it valuable for specific applications that other similar compounds may not fulfill.
Propiedades
IUPAC Name |
1-(2,3-dihydro-1H-inden-2-yl)-1,4-diazepane;sulfuric acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2.2H2O4S/c1-2-5-13-11-14(10-12(13)4-1)16-8-3-6-15-7-9-16;2*1-5(2,3)4/h1-2,4-5,14-15H,3,6-11H2;2*(H2,1,2,3,4) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJJDSBBOUKWWSW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCN(C1)C2CC3=CC=CC=C3C2.OS(=O)(=O)O.OS(=O)(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24N2O8S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![ethyl 3-{2-[5-amino-4-(benzenesulfonyl)-3-(ethylsulfanyl)-1H-pyrazol-1-yl]acetamido}benzoate](/img/structure/B2446143.png)





![N-[(5-Methyl-1,3-thiazol-2-yl)methyl]prop-2-enamide](/img/structure/B2446153.png)
![6-oxo-N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)-1,6-dihydropyridine-3-carboxamide](/img/structure/B2446154.png)

![3-[(5-Azidopyridine-3-carbonyl)amino]cyclobutane-1-carboxylic acid;hydrochloride](/img/structure/B2446157.png)
![1-[2-(4-bromophenyl)-2-oxoethyl]-3-(3,4,5-trimethoxyphenyl)quinazoline-2,4(1H,3H)-dione](/img/new.no-structure.jpg)
![8-(3,4-dimethylphenyl)-1,7-dimethyl-3-propyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2446161.png)
![2-((1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(4-methylthiazol-2-yl)acetamide](/img/structure/B2446162.png)
